molecular formula C16H17F2NO3 B4316677 N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4316677
M. Wt: 309.31 g/mol
InChI Key: XEUMLZTUWZTMIW-UHFFFAOYSA-N
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Description

This bicyclo[2.2.1]heptane-derived carboxamide (Compound ID: 8017-1322) features a 3,4-difluorophenyl substituent linked to a rigid, oxygenated bicyclic core. Key physicochemical properties include:

  • Molecular Formula: C₁₆H₁₇F₂NO₃
  • Molecular Weight: 309.31 g/mol
  • logP: 3.2289 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 5/1
  • Polar Surface Area: 44.732 Ų (suggesting moderate solubility)
  • Stereochemistry: Mixture of stereoisomers .

The compound’s bicyclic framework and fluorine substituents make it a candidate for applications requiring metabolic stability and target binding specificity.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-9-4-5-10(17)11(18)8-9/h4-5,8H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUMLZTUWZTMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The compound shares a bicyclo[2.2.1]heptane-1-carboxamide backbone with several derivatives, differing primarily in the aryl/alkyl substituents and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Properties References
N-(3,4-Difluorophenyl)-... (Target Compound) C₁₆H₁₇F₂NO₃ 309.31 3.23 3,4-Difluorophenyl Stereoisomeric mixture
N-(5-Chloro-2-Methoxyphenyl)-... C₁₇H₁₈ClNO₄ 335.79 ~3.5* 5-Chloro-2-methoxyphenyl Higher lipophilicity (Cl, OMe)
N-(9-Ethyl-9H-Carbazol-3-yl)-... C₂₄H₂₅N₂O₃ 389.47 ~4.2* Carbazole-ethyl Bulky aromatic system
4,7,7-Trimethyl-3-Oxo-N-[2-(Trifluoromethyl)Phenyl]-... C₁₇H₁₇F₃NO₂ 340.32 ~3.8* 2-Trifluoromethylphenyl Enhanced electron withdrawal
2-Morpholinoethyl-(1S,4R)-4,7,7-Trimethyl-3-Oxo-... (13a) C₁₈H₂₇NO₅ 337.42 ~2.1* Morpholinoethyl ester Increased polarity (PSA ~60 Ų)

*Estimated based on substituent contributions.

Functional Group Impact on Properties

  • Fluorine vs.
  • Carbazole vs. Aryl Amides : The carbazole derivative introduces a planar aromatic system, likely reducing solubility but enhancing π-π stacking interactions.
  • Ester vs. Amide Linkages : Esters (e.g., 13a ) exhibit lower logP and higher polarity compared to amides, influencing membrane permeability.

Stereochemical Considerations

While the target compound exists as a stereoisomeric mixture , analogs like 13a–13c are synthesized with defined (1S,4R) configurations . Stereochemical purity is critical for biological activity, suggesting the target compound may require resolution for optimal performance.

Research Implications

  • Drug Design : The 3,4-difluorophenyl variant offers a balance of lipophilicity and polarity, suitable for central nervous system targets.
  • SAR Studies : Substituting the aryl group with electron-withdrawing (e.g., CF₃ ) or bulky (e.g., carbazole ) groups could modulate target affinity and pharmacokinetics.
  • Synthetic Optimization : High-yield routes for halogenated intermediates (e.g., 12 ) support scalable production of analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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